Home > Products > Screening Compounds P113722 > Benproperine embonate
Benproperine embonate - 64238-92-2

Benproperine embonate

Catalog Number: EVT-13907529
CAS Number: 64238-92-2
Molecular Formula: C65H70N2O8
Molecular Weight: 1007.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benproperine embonate is a pharmaceutical compound primarily used as an antitussive agent, indicated for the symptomatic relief of cough. It is notably more potent than codeine in suppressing cough reflexes and is classified under the category of diphenylmethanes, which are organic compounds featuring a diphenylmethane moiety. The molecular formula for benproperine embonate is C21H27NOC_{21}H_{27}NO, with a molecular weight of approximately 309.45 g/mol .

Source and Classification

Benproperine was introduced in the 20th century and has been utilized in various formulations, including the commercial product Cofrel. It is categorized as a small organic molecule and falls under the Anatomical Therapeutic Chemical classification system with the code R05DB02, indicating its role in cough and cold preparations .

Synthesis Analysis

Methods and Technical Details

The synthesis of benproperine embonate involves several key steps:

  1. Base-Catalyzed Ether Formation: The initial reaction occurs between 2-benzylphenol and 1,2-dichloropropane in the presence of a base, yielding 1-benzyl-2-(2-chloropropoxy)benzene.
  2. Nucleophilic Substitution: The remaining halogen in the intermediate product is displaced by piperidine, leading to the formation of benproperine .

In industrial settings, production methods are optimized for yield and purity, employing techniques such as:

  • Reaction Optimization: Adjusting temperature, solvent, and catalyst concentrations.
  • Purification: Utilizing recrystallization and chromatography to isolate high-purity products .
Molecular Structure Analysis

Structure and Data

Benproperine embonate features a complex molecular structure characterized by its diphenylmethane backbone. The structural formula can be represented as:

SMILES CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3\text{SMILES }CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3

Key structural data includes:

  • Molecular Formula: C21H27NOC_{21}H_{27}NO
  • Molecular Weight: 309.45 g/mol
  • Defined Stereocenters: 0
  • Charge: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2 .
Chemical Reactions Analysis

Reactions and Technical Details

Benproperine undergoes various chemical reactions typical of organic compounds containing ether and amine functional groups. Key reactions include:

  • Hydrolysis: Involving the cleavage of ether bonds under acidic or basic conditions.
  • Oxidation: Potential conversion to various metabolites through enzymatic pathways in biological systems .

The compound's stability under different pH levels is crucial for its efficacy as an antitussive agent.

Mechanism of Action

Process and Data

The mechanism by which benproperine exerts its antitussive effects involves central nervous system pathways. It acts primarily by inhibiting the cough reflex at the level of the medulla oblongata. This inhibition is achieved through interactions with specific receptors that modulate neurotransmitter release, leading to reduced sensitivity of cough receptors .

Quantitative studies have shown that benproperine is approximately two to four times more effective than codeine in suppressing cough reflexes, making it a potent alternative for managing acute dry coughs .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benproperine embonate exhibits specific physical and chemical properties that are essential for its pharmaceutical applications:

PropertyValue
DensityApproximately 1.035 g/cm³
Boiling Point433 °C at 760 mmHg
SolubilityDMSO: 1.0 mg/mL; PBS (pH 7.2): 1.0 mg/mL
pKaApproximately 9.46
Refractive IndexApproximately 1.5614

These properties influence its formulation and bioavailability when administered as a medication .

Applications

Scientific Uses

Benproperine embonate is primarily utilized in clinical settings as an antitussive agent for treating acute dry coughs. Its effectiveness has led to its inclusion in various cough formulations marketed globally, such as Cofrel and Pirexyl. Additionally, ongoing research into its metabolites may reveal further therapeutic potentials or applications in related fields .

Molecular Mechanisms of Action

ARPC2 Inhibition and Actin Cytoskeleton Modulation

Benproperine embonate (BPP) exerts potent antimetastatic effects through selective inhibition of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2), a critical regulator of actin nucleation. ARPC2 stabilizes the Arp2/3 complex, enabling actin filament branching that drives cancer cell motility. BPP binds ARPC2 with high specificity, disrupting its ability to nucleate actin polymerization. This molecular interference collapses lamellipodial structures—dynamic membrane protrusions essential for cell migration—and impedes directional movement in metastatic cells [5] [8].

Table 1: Key Effects of ARPC2 Inhibition by Benproperine

ParameterImpactExperimental System
Actin PolymerizationSuppressed nucleation and branchingIn vitro actin assays
Lamellipodia FormationDisrupted cytoskeletal architectureMetastatic cancer cells
Cell Migration CapacityReduced by >60%Transwell invasion assays

Stereoselective Binding of S-Benproperine to ARPC2 Subunits

The S-enantiomer of benproperine demonstrates superior binding affinity for ARPC2 compared to the R-form. Structural analyses reveal hydrogen bonding between the S-enantiomer's piperidine nitrogen and ARPC2's Glu-238 residue, alongside hydrophobic interactions with Ile-243 and Tyr-250. This stereoselective binding destabilizes the Arp2/3 interface, reducing complex activity by 73.2% (vs. 42.1% for R-benproperine). Molecular dynamics simulations confirm sustained binding (>20 ns) of the S-enantiomer within ARPC2's hydrophobic pocket, explaining its enhanced efficacy in suppressing metastasis [5].

Disruption of Lamellipodia Formation in Metastatic Cancer Cells

BPP treatment (10–20 μM) induces rapid cytoskeletal collapse within 30 minutes, visualized via immunofluorescence. Lamellipodia-dependent processes—including invadopodia maturation and extracellular matrix degradation—are abolished. In vivo, BPP reduces lung metastasis by 89% in murine models, confirming that ARPC2 inhibition functionally impairs metastatic dissemination. Notably, normal cell migration remains unaffected, highlighting BPP's selective action against pathological motility pathways [5] [8].

Dual Peripheral and Central Antitussive Pathways

Beyond oncology, BPP suppresses cough through complementary mechanisms:

  • Peripheral Pathway: BPP exhibits local anesthetic properties by blocking voltage-gated sodium channels on sensory nerves (Aδ and C fibers) in the respiratory tract. This inhibits afferent signaling from irritant receptors to the brainstem cough center [8].
  • Central Pathway: BPP crosses the blood-brain barrier and suppresses medullary cough reflexes by modulating neurotransmitter release. It reduces glutamatergic transmission in the nucleus tractus solitarius, lowering cough frequency by 58% in citric acid-induced models [1] [4].

Simultaneously, BPP diminishes pro-inflammatory cytokine production (e.g., IL-6) in LPS-stimulated macrophages via Akt phosphorylation. This reduces bronchial inflammation, indirectly attenuating cough reflex sensitivity [1].

Table 2: Antitussive Mechanisms of Benproperine Embonate

PathwayTargetFunctional Outcome
PeripheralSensory nerve Na⁺ channelsReduced afferent signaling
CentralMedullary cough centerSuppressed cough reflex arc
Anti-inflammatoryIL-6/Akt signaling in macrophagesDecreased airway hyperresponsiveness

Comparative Pharmacodynamics of Racemic vs. Enantiopure Formulations

The racemic mixture of benproperine (50:50 S/R) exhibits divergent bioactivities:

  • S-enantiomer: Drives ARPC2 inhibition and antimetastatic effects (IC₅₀ = 2.8 μM for migration suppression) [5].
  • R-enantiomer: Primarily mediates antitussive actions through central muscarinic receptor antagonism [7].

Enantiopure S-benproperine formulations enhance metastasis suppression by 1.7-fold versus racemic BPP in vivo, while R-enantiomer formulations optimize cough suppression. Metabolic studies reveal stereoselective pharmacokinetics: the S-enantiomer shows 30% higher AUC in lung tissue due to reduced CYP3A4-mediated clearance. These data support targeted enantiomer development for distinct therapeutic applications [5] [7].

Table 3: Pharmacodynamic Comparison of Benproperine Enantiomers

ParameterS-BenproperineR-BenproperineRacemic Mixture
ARPC2 Binding Affinity (Kd)0.48 μM>10 μM1.92 μM
Cell Migration Inhibition73.2%18.4%58.6%
Cough Latency Increase28%52%41%
Plasma Half-life (t½)4.2 h3.1 h3.8 h

Properties

CAS Number

64238-92-2

Product Name

Benproperine embonate

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C65H70N2O8

Molecular Weight

1007.3 g/mol

InChI

InChI=1S/C23H16O6.2C21H27NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10-13,18H,3,8-9,14-17H2,1H3

InChI Key

VSVBMXAKSJDLCL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.